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Compound of Interest

Compound Name: 3-Methoxypiperidine

Cat. No.: B1351509

This document provides a comprehensive overview of the key spectral data for 3-
Methoxypiperidine (CeH13NO), a heterocyclic compound of interest in pharmaceutical and
chemical research. The information presented is intended for researchers, scientists, and
professionals in drug development, offering a detailed analysis of its spectroscopic
characteristics.

Chemical Structure and Properties

3-Methoxypiperidine is a piperidine ring substituted with a methoxy group at the 3-position.[1]

Molecular Formula: CeH13NO[2]

Molecular Weight: 115.17 g/mol [1][2]

Monoisotopic Mass: 115.099714038 Da[2]

CAS Number: 4045-29-8[1][2]

'H NMR Spectral Data

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy is a powerful tool for elucidating
the structure of organic molecules by providing information about the chemical environment of
hydrogen atoms. The *H NMR spectrum of 3-Methoxypiperidine exhibits characteristic signals
corresponding to the protons on the piperidine ring and the methoxy group.
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Table 1: *H NMR Chemical Shifts for 3-Methoxypiperidine

Protons Chemical Shift (ppm) Multiplicity
OCHs ~3.3 S

H-3 ~3.2-3.4 m

H-2eq, H-6eq ~2.9-3.1 m

H-2ax, H-6ax ~2.5-2.7 m

H-4, H-5 ~1.4-1.9 m

NH ~1.5-2.5 brs

Note: The chemical shifts are approximate and can vary depending on the solvent and
concentration. "s" denotes a singlet, "m" a multiplet, and "br s" a broad singlet.

Experimental Protocol for *H NMR

A solution of 3-Methoxypiperidine is prepared by dissolving the sample in a deuterated
solvent, such as chloroform-d (CDCIs) or deuterium oxide (D20), containing a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm). The spectrum is recorded on a high-
resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher. The N-H
proton signal can be identified by its broadness and its disappearance from the spectrum upon
the addition of a few drops of D20, due to proton-deuterium exchange.[3][4]

'H NMR Experimental Workflow
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Sample Preparation
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Caption: Workflow for *H NMR Spectroscopy.
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3C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (33C NMR) spectroscopy provides information about
the carbon skeleton of a molecule. The 13C NMR spectrum of 3-Methoxypiperidine shows
distinct signals for each unique carbon atom.

Table 2: 13C NMR Chemical Shifts for 3-Methoxypiperidine

Carbon Atom Chemical Shift (ppm)
C-3 ~75-78
OCHs ~55-58
C-2,C-6 ~45-50
C-4,C-5 ~20-30

Note: The chemical shifts are approximate and can vary depending on the solvent and
concentration.

Experimental Protocol for *C NMR

The sample is prepared in the same manner as for *H NMR spectroscopy. The 3C NMR
spectrum is typically acquired on the same spectrometer, operating at a frequency
corresponding to the 13C nucleus (e.g., 75 MHz for a 300 MHz 1H instrument). Proton
decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in a
single peak for each unique carbon atom.

3C NMR Experimental Workflow
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Caption: Workflow for 33C NMR Spectroscopy.
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Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The IR spectrum of 3-Methoxypiperidine, a
secondary amine, will show characteristic absorption bands.

Table 3: Key IR Absorption Bands for 3-Methoxypiperidine

Functional Group Wavenumber (cm—?) Intensity

N-H Stretch ~3300-3500 Medium, sharp
C-H Stretch (sp3) ~2850-3000 Strong

C-O Stretch (Ether) ~1050-1150 Strong

C-N Stretch ~1020-1250 Medium

Experimental Protocol for IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For
a liquid sample like 3-Methoxypiperidine, a small drop can be placed between two salt plates
(e.g., NaCl or KBr) to form a thin film. Alternatively, the spectrum can be recorded using an
Attenuated Total Reflectance (ATR) accessory, where the sample is placed directly on the ATR
crystal. The background spectrum is first recorded and then subtracted from the sample

spectrum.

IR Spectroscopy Experimental Workflow
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Caption: Workflow for IR Spectroscopy.

Mass Spectrometry (MS) Data
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Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio
(m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a
molecule, which aids in its identification.

Table 4: Key Mass Spectrometry Data for 3-Methoxypiperidine

Parameter Value

Molecular lon [M]* m/z 115

[M+H]* m/z 116.10700[5]

[M+Na]* m/z 138.08894[5]

Common Fragments m/z values corresponding to a-cleavage

Alkylamines characteristically undergo a-cleavage in the mass spectrometer, where the C-C
bond nearest to the nitrogen atom is broken.[4] This results in the formation of a resonance-
stabilized, nitrogen-containing cation.

Experimental Protocol for Mass Spectrometry

A dilute solution of 3-Methoxypiperidine is prepared in a volatile solvent such as methanol or
acetonitrile. The solution is then introduced into the mass spectrometer, typically using an
electrospray ionization (ESI) or electron ionization (EI) source. The ions generated are then
separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio, and
detected. For ESI, the sample is often analyzed in positive ion mode to observe the [M+H]* ion.

Mass Spectrometry Experimental Workflow
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Caption: Workflow for Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide to the Spectral Data of 3-
Methoxypiperidine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1351509#3-methoxypiperidine-spectral-data-1h-nmr-
13c-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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